Stereochemical Differentiation at C-3: D-Allono-1,5-lactone vs. D-Glucono-1,5-lactone
D-Allono-1,5-lactone is the C-3 epimer of D-glucono-1,5-lactone; the D-allo configuration inverts the orientation of the hydroxyl group at C-3 relative to the D-gluco configuration [1]. The Levvy paradigm demonstrates that aldonolactone inhibition potency against a given glycosidase is governed by configurational correspondence between the lactone and the enzyme's natural substrate [2]. For reference, D-glucono-1,5-lactone inhibits β-glucosidase (almond) with Ki values of 1.17–1.8 mM under competitive conditions [3]. While direct Ki data for D-allono-1,5-lactone against specific glycosidases are not yet available in the published literature, the configurational mismatch at C-3 predicts that D-allono-1,5-lactone will show a substantially different inhibition profile—potentially selective for allose-recognizing enzymes rather than glucose-recognizing enzymes.
| Evidence Dimension | C-3 stereochemistry & predicted glycosidase selectivity |
|---|---|
| Target Compound Data | D-allo configuration (C-3 OH orientation inverted vs. D-gluco) |
| Comparator Or Baseline | D-glucono-1,5-lactone (D-gluco configuration); Ki = 1.17–1.8 mM for almond β-glucosidase |
| Quantified Difference | Configurational inversion at C-3; no cross-extrapolation of Ki values possible (class-level inference per Levvy paradigm) |
| Conditions | Configuration–activity relationship framework established by Levvy et al. (1964); Ki data for D-glucono-1,5-lactone from BRENDA |
Why This Matters
For scientists procuring a stereochemically defined lactone probe, the allo configuration provides a structurally orthogonal tool to the ubiquitously available gluco-configured lactone, enabling dissection of C-3 hydroxyl recognition in glycosidase active sites.
- [1] Pharmaffiliates. D-Allono-1,5-lactone Datasheet: (3R,4R,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one. CAS 894408-50-5. https://www.pharmaffiliates.com/en/894408-50-5-d-allono-1-5-lactone-pa300121017.html. View Source
- [2] Levvy, G. A., Hay, A. J., & Conchie, J. (1964). Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase. Biochemical Journal, 91(2), 378–384. View Source
- [3] BRENDA Enzyme Database. Ligand: D-glucono-1,5-lactone. Ki Values: β-glucosidase 1 Ki = 1.8 mM; β-glucosidase 2 Ki = 1.17 mM. https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=2956. View Source
